
8-Phenyl-7-octenoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Phenyl-7-octenoic acid is an organic compound characterized by a phenyl group attached to the eighth carbon of a seven-carbon chain with a double bond between the seventh and eighth carbons
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-phenyl-7-octenoic acid can be achieved through several methods. One common approach involves the Heck reaction, where a phenyl halide reacts with a 7-octenoic acid derivative in the presence of a palladium catalyst. The reaction typically requires a base, such as triethylamine, and is conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of 8-phenyl-octanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 8-phenyl-octanoic acid.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
8-Phenyl-7-octenoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 8-phenyl-7-octenoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the phenyl group and the double bond can influence its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
7-Octenoic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.
8-Phenyl-octanoic acid: Saturated analog of 8-phenyl-7-octenoic acid, with different reactivity due to the absence of the double bond.
This compound derivatives: Various substituted derivatives with modifications on the phenyl ring or the carbon chain.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a double bond, which confer distinct chemical properties and reactivity
特性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
8-phenyloct-7-enoic acid |
InChI |
InChI=1S/C14H18O2/c15-14(16)12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4-7,9-11H,1-3,8,12H2,(H,15,16) |
InChIキー |
VVLZJJSHTPWURO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


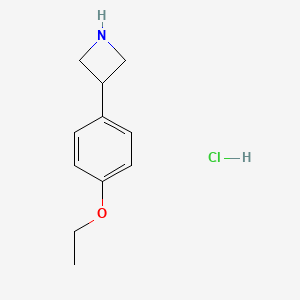
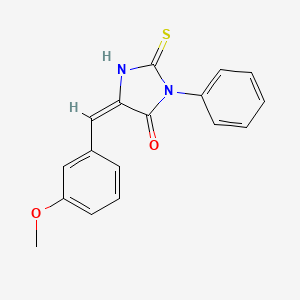

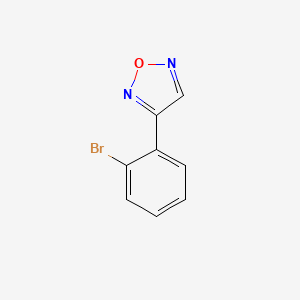
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)
![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
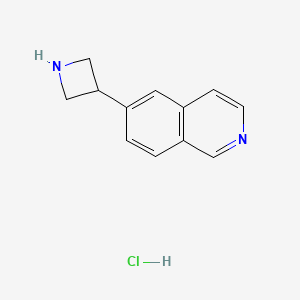
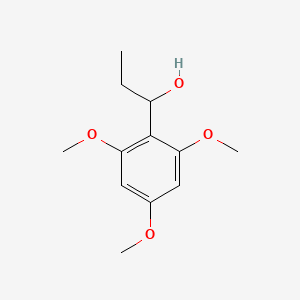
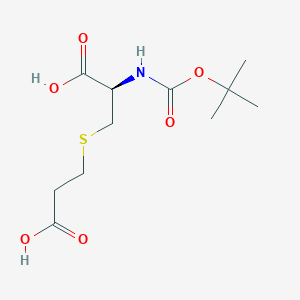
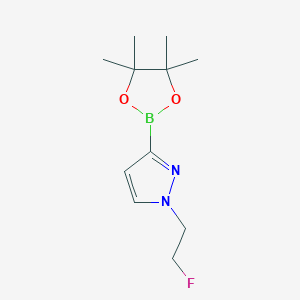
![2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13716287.png)

